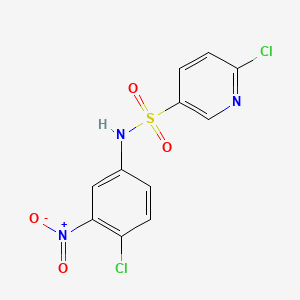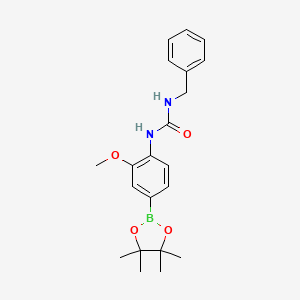
1-Benzyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
カタログ番号 B2482639
CAS番号:
2246852-97-9
分子量: 382.27
InChIキー: PFZSJYZWRLAZAY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-Benzyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea” is a complex organic molecule. It contains a benzyl group, a methoxy group, a phenyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the urea linkage, the introduction of the methoxy group, and the coupling of the phenyl and dioxaborolane groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetramethyl-1,3,2-dioxaborolan-2-yl group, in particular, would introduce a significant amount of steric bulk .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the urea linkage, the methoxy group, and the dioxaborolan-2-yl group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dioxaborolan-2-yl group could potentially make the compound more lipophilic, which could influence its solubility and stability .科学的研究の応用
- Aryl Borate Intermediates : 1-Benzyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea belongs to the family of organoboron compounds. Aryl borates, including this compound, play a crucial role in organic synthesis due to their stability, low toxicity, and reactivity. They are used as intermediates in drug synthesis and various chemical transformations .
- Antimicrobial Potential : Research has explored the antimicrobial activity of related compounds. For instance, derivatives containing similar boronic ester bonds exhibit good antimicrobial potential .
- Copolymers and Optical Properties : The compound’s borate and sulfonamide groups make it interesting for designing novel copolymers. These copolymers can have optical and electrochemical properties, making them valuable in materials science .
- Density Functional Theory (DFT) : Researchers have used DFT to study the molecular electrostatic potential and frontier molecular orbitals of this compound. Such studies shed light on its physical and chemical properties .
- Boronic Acid-Based Probes : Boronic acid compounds, including this urea derivative, can act as fluorescent probes. They help identify hydrogen peroxide, sugars, copper ions, fluoride ions, and catecholamines .
- Stimulus-Responsive Carriers : Boronic ester bonds are widely used in constructing drug carriers. These carriers respond to changes in pH, glucose levels, and ATP within the body. They can load anti-cancer drugs, insulin, and genes, achieving controlled drug release .
Organic Synthesis and Drug Development
Antimicrobial and Therapeutic Applications
Materials Science and Polymer Chemistry
Molecular Modeling and Computational Chemistry
Fluorescent Probes and Sensing Applications
Drug Delivery Systems
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-benzyl-3-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BN2O4/c1-20(2)21(3,4)28-22(27-20)16-11-12-17(18(13-16)26-5)24-19(25)23-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZSJYZWRLAZAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-Chloro-4-(pyridin-3-yloxy)aniline
25935-37-9

![Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2482556.png)
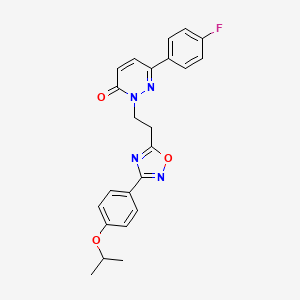
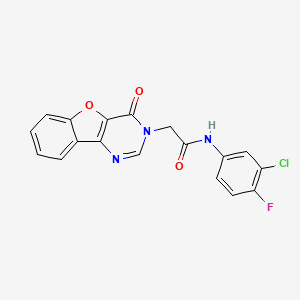


![N-[2-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]ethyl]prop-2-enamide](/img/structure/B2482563.png)
![N-(2-Methoxy-2-phenylbutyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2482564.png)
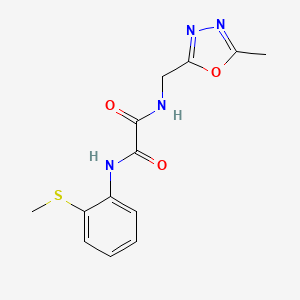
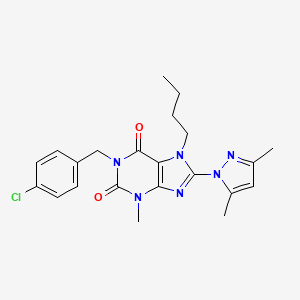
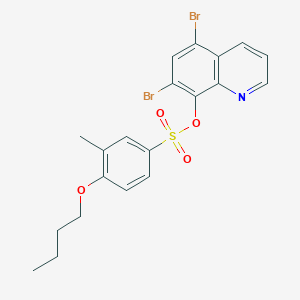
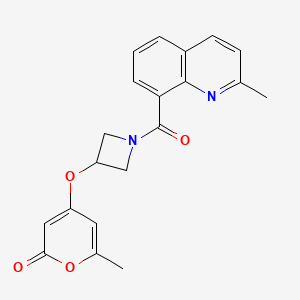
![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2482575.png)

